molecular formula C20H17NO3 B12605496 Methyl 5-[4-(Benzyloxy)phenyl]nicotinate

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate

Cat. No.: B12605496
M. Wt: 319.4 g/mol
InChI Key: BBWKUKXGNIVCGS-UHFFFAOYSA-N
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Description

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol . It is a derivative of nicotinic acid and features a benzyloxy group attached to the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-bromo-2-methyl nicotinic acid with 4-benzyloxyphenylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may protect cells from oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.

    Ethyl 4-benzyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Nicotinic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C20H17NO3/c1-23-20(22)18-11-17(12-21-13-18)16-7-9-19(10-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3

InChI Key

BBWKUKXGNIVCGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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